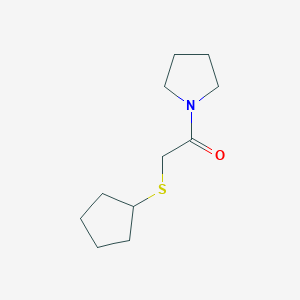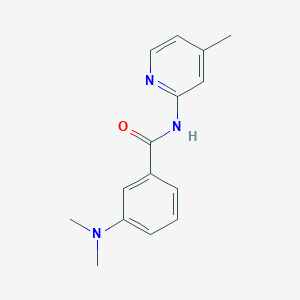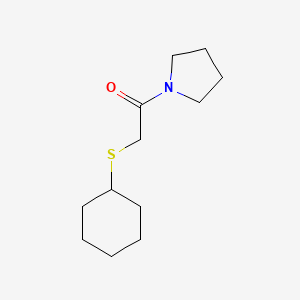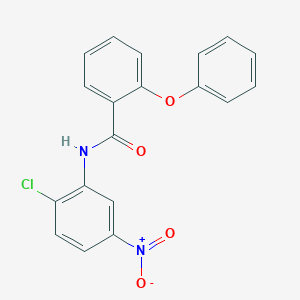
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of cathinones. It is commonly known as SGT-263 and is a synthetic cannabinoid that has been used for scientific research purposes. The compound is known to have various biochemical and physiological effects on the human body, which makes it an important subject of study.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as an agonist of these receptors, which leads to the activation of various signaling pathways. The activation of these pathways can lead to the biochemical and physiological effects observed in the human body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the human body. The compound has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to affect appetite and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments include its ability to selectively target the endocannabinoid system and its potential therapeutic applications. However, the compound has limitations in terms of its stability and solubility, which can affect its use in certain experiments. Additionally, the compound is highly potent and should be handled with care.
Direcciones Futuras
There are several future directions for the study of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone. One potential direction is the investigation of its potential therapeutic applications in treating various diseases such as chronic pain, anxiety, and depression. Another direction is the study of its interactions with other compounds and receptors in the endocannabinoid system. Additionally, the development of new synthesis methods and analogs of the compound can lead to further insights into its properties and potential applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been used extensively in scientific research. The compound has various biochemical and physiological effects on the human body and can provide insights into the functioning of the endocannabinoid system. The study of SGT-263 can lead to potential therapeutic applications and further understanding of the endocannabinoid system.
Métodos De Síntesis
The synthesis of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of cyclopentanone with thiourea to form a thioamide intermediate. The intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of the compound requires expertise in organic chemistry and should only be attempted by trained professionals.
Aplicaciones Científicas De Investigación
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone has been used extensively in scientific research to study its effects on the human body. The compound has been found to interact with the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain, and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c13-11(12-7-3-4-8-12)9-14-10-5-1-2-6-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUEVADXHRLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)